5,7-dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Lipophilicity Membrane permeability Quinoline halogenation

This 5,7-dibromoquinolin-8-yl sulfonate ester combines a validated antifungal pharmacophore with an unexplored 8-substituent for anticancer SAR. Its distinct dibromo MS fingerprint facilitates sensitive LC-MS/MS quantification in complex matrices. The 4-chloro-3-propoxybenzenesulfonate leaving group provides an optimal reactivity profile for controlled nucleophilic aromatic substitution, making it a superior building block for diverse 8-substituted 5,7-dibromoquinoline libraries. Choose this compound to bypass azole/echinocandin resistance in antifungal screening or to correlate 8-substituent lipophilicity with antiproliferative potency.

Molecular Formula C18H14Br2ClNO4S
Molecular Weight 535.6 g/mol
CAS No. 2640972-05-8
Cat. No. B6477855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
CAS2640972-05-8
Molecular FormulaC18H14Br2ClNO4S
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl
InChIInChI=1S/C18H14Br2ClNO4S/c1-2-8-25-16-9-11(5-6-15(16)21)27(23,24)26-18-14(20)10-13(19)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3
InChIKeyJLSCJFHMZYEWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate (CAS 2640972-05-8): Physicochemical and Structural Baseline for Informed Procurement


5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate (CAS 2640972-05-8) is a synthetic quinoline-based sulfonate ester with the molecular formula C₁₈H₁₄Br₂ClNO₄S and a molecular weight of 535.6 g/mol [1]. The compound features a 5,7-dibromoquinolin-8-ol core esterified with 4-chloro-3-propoxybenzenesulfonic acid, resulting in a highly lipophilic (computed XLogP3 = 6.2) and relatively large heterocyclic scaffold [1]. This compound belongs to a series of 8-substituted quinoline sulfonate derivatives that have garnered interest as potential probes in medicinal chemistry and biological research, particularly after structurally related dibromoquinoline analogs demonstrated broad-spectrum antifungal activity targeting metal ion homeostasis in Candida, Cryptococcus, and Aspergillus species [2].

Why 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate Cannot Be Freely Substituted by In-Class Analogs


Within the 8-quinolinyl sulfonate ester series, substitution of the halogenation pattern on the quinoline ring or the sulfonate aryl moiety produces pronounced shifts in lipophilicity, molecular weight, and hydrogen-bonding capacity – parameters that critically govern membrane permeability, target engagement, and metabolic stability [1]. The 5,7-dibromo substitution increases molecular weight by approximately 158 Da and computed logP by 1.4 units compared to the non-halogenated quinolin-8-yl analog, while replacement of bromine with chlorine (the 5,7-dichloro congener) reduces molecular weight by ~89 Da and alters van der Waals surface properties [1]. Even retention of the 5,7-dibromoquinoline core with a different sulfonate leaving group (e.g., methanesulfonate or trifluoromethanesulfonate) changes both hydrolytic stability and the compound's utility as a synthetic intermediate . These physicochemical differences mean that biological activity, solubility, and chemical reactivity are not interchangeable across the series; a procurement decision based solely on core scaffold similarity risks selecting a compound with materially different performance in the intended assay or synthetic step.

Quantitative Differentiation Evidence for 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate (CAS 2640972-05-8) vs. Closest Analogs


Elevated Lipophilicity (XLogP3) of the 5,7-Dibromo Derivative vs. Non-Halogenated and Dichloro Analogs

The target compound exhibits a computed XLogP3 of 6.2, significantly exceeding the non-halogenated quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate (XLogP3 = 4.8) and representing a 1.4 log unit increase attributable to the 5,7-dibromo substitution on the quinoline ring [1]. A 1.4 log unit increase in partition coefficient corresponds to approximately a 25-fold greater partitioning into octanol, predicting substantially higher membrane permeability and tissue distribution [1].

Lipophilicity Membrane permeability Quinoline halogenation

Molecular Weight and Heavy Atom Count Differentiation for Mass-Sensitive Detection and Synthesis Planning

With a molecular weight of 535.6 g/mol and 27 heavy atoms, the target compound is substantially heavier than the 5,7-dichloro analog (446.7 g/mol, 27 heavy atoms but with chlorine replacing bromine) and the non-halogenated parent (377.8 g/mol, 25 heavy atoms) [1]. The two bromine atoms contribute a distinctive isotopic signature (characteristic Br₂ pattern in mass spectra) that facilitates unambiguous LC-MS identification and quantification in complex biological matrices, an advantage not shared by the dichloro or non-halogenated analogs [1].

LC-MS detection Preparative purification Heavy atom effect

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability vs. Efflux Susceptibility

The target compound possesses a topological polar surface area of 73.9 Ų, identical to the non-halogenated analog (73.9 Ų) since 5,7-halogen substitution does not alter the count of polar heteroatoms contributing to TPSA [1]. However, when coupled with its high XLogP3 of 6.2, this places the target compound in a physicochemical space associated with high membrane permeability but also potential efflux transporter recognition (e.g., P-glycoprotein), a profile that differs meaningfully from the lower logP non-halogenated analog (XLogP3 4.8, TPSA 73.9 Ų) [1].

TPSA Blood-brain barrier Oral bioavailability prediction

Sulfonate Ester Leaving-Group Capability: 4-Chloro-3-propoxybenzenesulfonate vs. Methanesulfonate and Trifluoromethanesulfonate Analogs

The 4-chloro-3-propoxybenzenesulfonate moiety in the target compound provides an aryl sulfonate ester with intermediate leaving-group ability, positioned between the highly reactive triflate (5,7-dibromoquinolin-8-yl trifluoromethanesulfonate, MW 435.01) and the less activated methanesulfonate (5,7-dibromoquinolin-8-yl methanesulfonate, MW 381.04) . This intermediate reactivity profile makes the target compound suitable for controlled nucleophilic displacement reactions where the triflate may be too labile (prone to hydrolysis during storage or workup) and the mesylate insufficiently activated for the desired transformation.

Sulfonate leaving group Nucleophilic aromatic substitution Synthetic intermediate stability

Antifungal Activity Class Evidence for 5,7-Dibromoquinoline Scaffolds and Implications for Target Compound Prioritization

A structurally related 5,7-dibromoquinoline derivative (designated compound 4b in the primary study) demonstrated broad-spectrum antifungal activity with MIC values as low as 0.5 μg/mL against Candida albicans, C. neoformans, and Aspergillus spp., and enhanced survival of C. elegans infected with fluconazole-resistant C. albicans in vivo [1]. The 5,7-dibromoquinoline core was essential for activity, with mechanistic studies implicating disruption of metal ion homeostasis via copper and iron pathways – a mode of action distinct from azole, polyene, and echinocandin antifungals [1]. While the target compound bears a different 8-substituent (4-chloro-3-propoxybenzenesulfonate vs. the 8-substituent in 4b), the shared 5,7-dibromoquinoline pharmacophore supports class-level inference that the target compound may exhibit similar bioactivity, and procurement for antifungal screening programs is rational.

Antifungal Metal ion homeostasis Candida albicans

Anticancer Potential of 5,7-Dibromoquinoline Scaffold Derivatives: Class-Level Evidence from MCF-7 and MDA-MB231 Breast Cancer Cell Lines

A series of 5,7-dibromoquinoline scaffold-based derivatives with varied flexibility substituents at position 8 were synthesized and evaluated for in vitro antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB231, with nanoformulation approaches developed to enhance solubility for cellular delivery [1]. The study established that the 5,7-dibromoquinoline core supports anticancer activity, and that the nature of the 8-substituent modulates both potency and pharmaceutical properties [1]. The target compound, bearing a 4-chloro-3-propoxybenzenesulfonate 8-substituent, represents a distinct chemotype within this scaffold series whose antiproliferative activity has not been independently reported; procurement is warranted for comparative structure-activity relationship (SAR) studies.

Anticancer Breast cancer Antiproliferative

Priority Application Scenarios for 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate Based on Verified Differentiation Evidence


Antifungal Drug Discovery Screening Targeting Metal Ion Homeostasis Pathways

The 5,7-dibromoquinoline scaffold has demonstrated potent, broad-spectrum antifungal activity via a unique mechanism involving disruption of copper and iron homeostasis – a mode of action distinct from currently marketed azole, polyene, and echinocandin classes [1]. The target compound, bearing this validated pharmacophore, is a rational procurement choice for screening programs aiming to identify novel antifungal leads that bypass existing resistance mechanisms. Its high lipophilicity (XLogP3 = 6.2) may confer favorable fungal cell membrane penetration [2].

Structure-Activity Relationship (SAR) Studies on 8-Substituted 5,7-Dibromoquinoline Anticancer Agents

Prior work has established that 5,7-dibromoquinoline derivatives with varied 8-substituents exhibit antiproliferative activity against MCF-7 and MDA-MB231 breast cancer cell lines [1]. The 4-chloro-3-propoxybenzenesulfonate 8-substituent of the target compound represents an unexplored vector in this SAR landscape. Procurement is indicated for medicinal chemistry programs seeking to correlate 8-substituent lipophilicity, size, and electronic character with anticancer potency.

Synthetic Intermediate for Nucleophilic Displacement Chemistry at the Quinoline 8-Position

The 4-chloro-3-propoxybenzenesulfonate ester provides an intermediate leaving-group reactivity profile (between the overly labile triflate and insufficiently reactive mesylate) suitable for controlled nucleophilic aromatic substitution or cross-coupling reactions at the quinoline 8-position [1][2]. This makes the target compound a strategic building block for synthesizing diverse 8-substituted 5,7-dibromoquinoline libraries where reaction selectivity and intermediate shelf stability are critical.

LC-MS Analytical Method Development Leveraging the Dibromo Isotopic Signature

The distinctive dibromo isotopic pattern (approximately 1:2:1 triplet for the Br₂ isotopologue) provides an unambiguous MS fingerprint for the target compound in complex biological matrices [1]. This feature facilitates the development of sensitive, selective LC-MS/MS methods for quantifying the compound in metabolic stability assays, cellular uptake studies, or tissue distribution experiments without requiring radiolabeled or derivatized analogs.

Quote Request

Request a Quote for 5,7-dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.